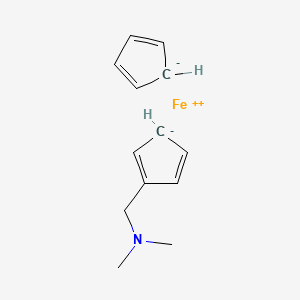

N,N-Dimethylaminomethylferrocene

Description

Historical Context and Seminal Syntheses of Ferrocene (B1249389) Derivatives

The story of N,N-Dimethylaminomethylferrocene is intrinsically linked to the discovery of its parent compound, ferrocene. Ferrocene, with the formula Fe(C₅H₅)₂, was first synthesized serendipitously in 1951. wikipedia.orgnih.govbiomedpharmajournal.org This discovery was a landmark moment in chemistry, unveiling a novel "sandwich" structure where an iron atom is situated between two parallel cyclopentadienyl (B1206354) rings. wikipedia.orgbiomedpharmajournal.orgamericanjournal.org The elucidation of this structure by Geoffrey Wilkinson and Ernst Otto Fischer, for which they were awarded the Nobel Prize in Chemistry in 1973, ignited a rapid expansion in the field of organometallic chemistry. wikipedia.orgmagritek.comazom.com

The remarkable stability and aromatic character of ferrocene quickly led chemists to explore its reactivity, particularly its ability to undergo electrophilic aromatic substitution reactions, much like benzene (B151609). magritek.com This opened the door to a vast array of ferrocene derivatives. Early synthetic work focused on reactions such as Friedel-Crafts acylation to produce compounds like acetylferrocene (B1663952). magritek.com

The first synthesis of this compound was reported in 1956 by Hauser and Lindsay. nih.gov The primary method for its preparation is the aminomethylation of ferrocene, a reaction involving formaldehyde (B43269) and dimethylamine (B145610), often referred to as the Mannich reaction. wikipedia.orgwikipedia.org

Reaction for the Synthesis of this compound: (C₅H₅)₂Fe + CH₂O + HN(CH₃)₂ → (C₅H₅)Fe(C₅H₄CH₂N(CH₃)₂) + H₂O wikipedia.org

An alternative reported synthesis involves the reductive amination of formylferrocene with dimethylamine in the presence of a Raney nickel catalyst, followed by quaternization. orgsyn.org

Significance of this compound as a Versatile Synthetic Intermediate

The importance of this compound lies in its utility as a foundational building block for a wide range of substituted ferrocene derivatives. wikipedia.org The dimethylamino group is a key functional handle that directs further chemical transformations.

A crucial reaction is the directed ortho-lithiation (DoM effect). nih.gov The nitrogen atom's lone pair of electrons coordinates to an organolithium reagent, such as n-butyllithium, directing the deprotonation and subsequent lithiation to the adjacent position on the cyclopentadienyl ring. This provides a regioselective pathway to 1,2-disubstituted ferrocenes. nih.gov This capability makes this compound an important, non-chiral analogue of the well-known Ugi's amine, which is used for stereoselective syntheses. nih.gov

The amine functionality can also be quaternized with methyl iodide to form the methiodide salt, [ (C₅H₅)Fe(C₅H₄CH₂N(CH₃)₃) ]⁺I⁻. wikipedia.orgorgsyn.org This quaternary ammonium (B1175870) salt is an excellent leaving group, allowing for nucleophilic substitution and the introduction of a wide variety of other functional groups. wikipedia.org This versatility has established this compound as a key intermediate in the synthesis of complex ligands and materials. wikipedia.org

Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₇FeN wikipedia.orgnist.gov |

| Molar Mass | 243.13 g/mol wikipedia.orgsigmaaldrich.com |

| Appearance | Orange to brown liquid/oil wikipedia.orgcymitquimica.com |

| CAS Number | 1271-86-9 wikipedia.orgnist.gov |

| Density | 1.228 g/mL at 25 °C sigmaaldrich.com |

| Boiling Point | 124-128 °C at 2.5 mmHg sigmaaldrich.com |

Overview of Key Research Areas in this compound Chemistry

Research involving this compound and its derivatives spans several key areas, leveraging the unique structural, electronic, and redox properties of the ferrocenyl moiety.

Catalysis: A primary application is in the synthesis of ligands for transition-metal catalysis. ontosight.ai The directed lithiation pathway allows for the creation of planar chiral ferrocenyl phosphine (B1218219) ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) analogues and Josiphos-type ligands. wikipedia.org These ligands are highly valued in asymmetric catalysis, finding use in industrial processes for manufacturing pharmaceuticals and agrochemicals. wikipedia.org The broader class of ferrocene-based catalysts is employed in oxidation, polymerization, and cross-coupling reactions. nih.gov

Materials Science: The compound serves as a precursor in the fabrication of advanced materials. For instance, it has been used in atomic layer deposition (ALD) to prepare iron oxide and magnesium-doped iron oxide thin films. sigmaaldrich.com The inherent stability and electrochemical properties of the ferrocene core make its derivatives attractive for creating new redox-active polymers and materials. wikipedia.org

Electrochemistry: The ferrocene/ferrocenium (B1229745) (Fc/Fc⁺) redox couple provides a stable and reversible one-electron transfer, making ferrocene derivatives excellent components for electrochemical applications. wikipedia.org this compound is a precursor for developing ferrocene-mediated enzyme electrodes for amperometric biosensors, such as those used for glucose determination. wikipedia.orgontosight.ai

Medicinal Chemistry: Ferrocene-containing molecules are actively investigated for their potential as therapeutic agents. mdpi.com The incorporation of a ferrocene unit can increase a compound's lipophilicity, potentially enhancing its ability to cross cell membranes. mdpi.com Derivatives of this compound have been explored in the development of novel antitumor agents. ontosight.aimdpi.com

Properties

IUPAC Name |

cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-yl-N,N-dimethylmethanamine;iron(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N.C5H5.Fe/c1-9(2)7-8-5-3-4-6-8;1-2-4-5-3-1;/h3-6H,7H2,1-2H3;1-5H;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISDNRMKSXGICTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C[CH-]C=C1.[CH-]1C=CC=C1.[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FeN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1271-86-9 | |

| Record name | N,N-Dimethylaminomethylferrocene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1271-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for N,n Dimethylaminomethylferrocene and Its Analogues

Mannich Condensation Reactions for Ferrocene (B1249389) Aminomethylation

The primary and most established method for synthesizing N,N-dimethylaminomethylferrocene is the Mannich reaction, which involves the aminoalkylation of the acidic proton of a cyclopentadienyl (B1206354) (Cp) ring. libretexts.orgwmich.edu Ferrocene, while aromatic, demonstrates higher reactivity than benzene (B151609) towards certain electrophiles, allowing it to undergo Mannich condensation under relatively mild conditions. wmich.eduwikipedia.org

The classic procedure involves the reaction of ferrocene with formaldehyde (B43269) and dimethylamine (B145610). wmich.eduwikipedia.org A common and efficient variation of this reaction utilizes bis(dimethylamino)methane as the aminomethylating agent in the presence of an acid catalyst, typically phosphoric acid dissolved in acetic acid. orgsyn.org The reaction mechanism begins with the formation of a dimethylaminomethyl cation (an iminium ion), which then acts as the electrophile. libretexts.orgyoutube.com The ferrocene Cp ring attacks this electrophile, leading to the formation of this compound. wikipedia.org

The reaction is typically heated for several hours to ensure completion. orgsyn.org Since ferrocene and its derivatives can be susceptible to oxidation in acidic environments, the reaction is often carried out under an inert atmosphere, such as nitrogen. orgsyn.org Following the reaction, the mixture is worked up by basification to neutralize the acid and liberate the free amine, which can then be extracted with an organic solvent. orgsyn.org The product is an air-stable, dark-orange, oily liquid. wikipedia.orgorgsyn.org

Interactive Table: Typical Conditions for Mannich Aminomethylation of Ferrocene

| Parameter | Condition | Source |

| Ferrocene Substrate | Ferrocene | orgsyn.org |

| Aminomethylating Agent | bis(dimethylamino)methane or Formaldehyde/Dimethylamine | wikipedia.orgorgsyn.org |

| Acid Catalyst | Phosphoric Acid | orgsyn.org |

| Solvent | Acetic Acid | orgsyn.org |

| Atmosphere | Inert (Nitrogen) | orgsyn.org |

| Temperature | Heated on a steam bath | orgsyn.org |

| Reaction Time | ~5 hours | orgsyn.org |

| Yield | 70-80% | ontosight.ai |

Modified Synthetic Approaches and Optimization Protocols

While the traditional Mannich reaction is effective, various modifications and optimizations have been developed to improve yields, simplify procedures, or synthesize specific analogues. One alternative approach for preparing aminomethyl-substituted ferrocenes involves the reductive amination of formylferrocene or 1,1'-diformylferrocene. researchgate.net This method can selectively produce primary, secondary, and tertiary amines by choosing an appropriate amine and a suitable reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or lithium aluminum hydride (LiAlH₄). researchgate.net

Another modified approach involves the lithiation of a suitable ferrocene precursor followed by reaction with an aminomethylating electrophile. For instance, 1-(N,N-dimethylaminomethyl)-1'-(diphenylphosphanyl)ferrocene was synthesized by lithiating 1-bromo-1'-(diphenylphosphanyl)ferrocene and then quenching with Eschenmoser's salt (dimethylmethylideneammonium iodide). nih.gov This method provides a convenient alternative to protocols that may use more toxic starting materials. nih.gov

Optimization of reaction conditions for acylation reactions on ferrocene, a related electrophilic substitution, has been studied using response surface methodology, which could potentially be applied to the Mannich reaction. researchgate.net For the Mannich reaction of acetylferrocene (B1663952), which has an active α-hydrogen, conditions have been optimized using dichloromethane (B109758) as a solvent, with specific mole ratios of reactants and pH control to achieve good yields. researchgate.net Such studies highlight the importance of systematic optimization of parameters like reagent stoichiometry, catalyst amount, reaction time, and solvent choice.

Preparation of this compound Derivatives with Controlled Stereochemistry

A significant application of this compound lies in its use as a starting material for the synthesis of planar chiral 1,2-disubstituted ferrocenes. nih.gov The dimethylamino group acts as a powerful directing group in a process known as directed ortho-metalation (DoM). nih.gov Treatment of this compound with an organolithium reagent, such as n-butyllithium, selectively removes a proton from the position adjacent (ortho) to the aminomethyl group. This is due to the coordination of the lithium atom to the nitrogen atom of the amino group. nih.gov

The resulting lithiated intermediate is a versatile nucleophile that can react with a wide range of electrophiles to introduce a second, different substituent at the C2 position of the cyclopentadienyl ring, thereby generating a planar chiral ferrocene. nih.gov The stereochemistry of the product can often be controlled. For example, the use of a chiral ligand like (-)-sparteine (B7772259) in conjunction with n-butyllithium can lead to an enantioselective deprotonation, yielding enantiomerically enriched planar chiral products. nih.gov

Furthermore, chiral derivatives of this compound, such as (R)-1-ferrocenylethyl dimethylamine, can be prepared through asymmetric synthesis. One route involves the asymmetric reduction of acetylferrocene to the corresponding chiral alcohol, followed by esterification and amination in a one-pot process. google.com These chiral analogues are crucial as ligands in asymmetric catalysis. nih.govnih.gov Asymmetric Mannich-type reactions using organocatalysts like proline have also been developed for ferrocenecarbaldehyde to produce chiral β-amino-β-ferrocenylketones with high enantioselectivity, demonstrating another pathway to chiral ferrocene derivatives. ku.ac.ae

Derivatization Strategies and Functionalization Reactions of N,n Dimethylaminomethylferrocene

Directed ortho Metalation (DoM) of N,N-Dimethylaminomethylferrocene

Directed ortho Metalation (DoM) is a powerful technique in which a functional group on an aromatic ring directs the deprotonation of a nearby C-H bond by an organolithium reagent. wikipedia.org In the case of this compound, the dimethylamino group acts as a directed metalation group (DMG), facilitating the selective lithiation at the ortho position of the substituted cyclopentadienyl (B1206354) ring. wikipedia.orgbaranlab.org This regioselectivity is achieved through the coordination of the Lewis acidic lithium atom of the organolithium reagent to the Lewis basic nitrogen atom of the amine, leading to deprotonation of the proximal ortho proton. wikipedia.orgbaranlab.org

Lithiation Reactions for Access to Planar Chiral 1,2-Disubstituted Ferrocenes

The directed ortho-lithiation of this compound is a cornerstone for the synthesis of planar chiral 1,2-disubstituted ferrocenes. iucr.org These compounds are of significant interest due to their applications as ligands in asymmetric catalysis. iucr.orgresearchgate.net The reaction typically involves treating this compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, in an ethereal solvent like diethyl ether or tetrahydrofuran. This process generates a 2-lithio-N,N-dimethylaminomethylferrocene intermediate. iucr.orgresearchgate.net The introduction of a second, different substituent at the 2-position, adjacent to the dimethylaminomethyl group, breaks the symmetry of the molecule and creates a stereogenic plane, resulting in a planar chiral ferrocene (B1249389). iucr.orgsns.it The ability to control the stereochemistry during this process is crucial for the synthesis of enantiomerically pure or enriched ligands.

Electrophilic Quenching Reactions and Scope of Substituents

The 2-lithio-N,N-dimethylaminomethylferrocene intermediate is a potent nucleophile and can react with a wide array of electrophiles to introduce various functional groups at the 2-position. researchgate.net This electrophilic quenching step is what ultimately defines the nature of the 1,2-disubstituted ferrocene product. The scope of electrophiles that have been successfully employed is broad, allowing for the synthesis of a diverse library of derivatives.

Table 1: Examples of Electrophiles Used in Quenching Reactions of 2-Lithio-N,N-dimethylaminomethylferrocene

| Electrophile | Resulting Substituent | Reference |

| Dimethyldichlorosilane | -Si(CH₃)₂Cl | iucr.org |

| Benzaldehyde | -CH(OH)Ph | |

| Carbon dioxide | -COOH | |

| Iodomethane | -CH₃ | |

| Chlorodiphenylphosphine | -P(Ph)₂ |

The reaction with dimethyldichlorosilane, for instance, leads to the formation of a silyl-substituted ferrocene, which can be a versatile intermediate for further transformations. iucr.org

Diastereoselective and Enantioselective Functionalization

Achieving high levels of diastereoselectivity and enantioselectivity in the functionalization of this compound is a primary goal for the synthesis of effective chiral ligands. iucr.org When a chiral auxiliary is incorporated into the this compound starting material, the lithiation and subsequent reaction with an electrophile can proceed with a high degree of diastereoselectivity. This approach allows for the preferential formation of one diastereomer over the other.

Furthermore, enantioselective methods have been developed that utilize a chiral ligand in conjunction with the organolithium reagent. This chiral complex then directs the deprotonation in an enantioselective manner, leading to a non-racemic mixture of the lithiated intermediate. Subsequent quenching with an electrophile preserves this enantiomeric excess in the final 1,2-disubstituted product. Palladium-catalyzed cross-coupling reactions of the lithiated species with arylboronic acids have also been shown to produce planar chiral ferrocenes with high enantioselectivity.

Quaternization of the Amine Moiety in this compound

Another important derivatization strategy for this compound involves the quaternization of the tertiary amine. wikipedia.orgmdpi.com This reaction transforms the dimethylamino group into a quaternary ammonium (B1175870) salt, which is an excellent leaving group in nucleophilic substitution reactions. researchgate.netrsc.org

Formation of this compound Methiodide

The most common method for quaternizing the amine is through reaction with methyl iodide. orgsyn.orgacs.org This reaction proceeds readily to form this compound methiodide, a stable, crystalline solid. orgsyn.org The process involves the nucleophilic attack of the nitrogen atom on the electrophilic methyl group of methyl iodide, with the iodide anion serving as the counterion to the resulting quaternary ammonium cation.

Nucleophilic Displacement Reactions of the Quaternized Amine

The trimethylammonium group in this compound methiodide is an excellent leaving group, making the compound susceptible to nucleophilic displacement reactions. researchgate.netrsc.org This allows for the introduction of a wide variety of nucleophiles at the methylene (B1212753) carbon, leading to a diverse range of ferrocene derivatives.

Table 2: Examples of Nucleophiles Used in Displacement Reactions of this compound Methiodide

| Nucleophile | Resulting Product | Reference |

| Cyanide (KCN) | Ferrocenylacetonitrile | acs.org |

| Phenyllithium | Benzylferrocene | |

| Sodium methoxide | Ferrocenylmethyl methyl ether | |

| Lithium aluminum hydride | Methylferrocene |

Amine Exchange Reactions Involving this compound

Amine exchange reactions represent a key strategy for the derivatization of this compound, allowing for the introduction of various amine functionalities. This transamination process typically involves the substitution of the dimethylamino group with a different primary or secondary amine.

One notable application of this reaction is its use in ionic liquids. Research has demonstrated the feasibility of performing amine exchange reactions on this compound within an ionic liquid medium. acs.org This approach can offer advantages in terms of reaction conditions and product isolation. While the term "amine exchange" is sometimes associated with the related transimination reactions (the exchange of an amine with an imine), the direct substitution of the amine group on the methyl bridge of the ferrocene derivative provides a direct route to new functionalized ferrocenes.

The general mechanism involves the nucleophilic attack of an incoming amine on the methylene carbon adjacent to the ferrocenyl group, facilitated by the leaving group potential of the dimethylamine (B145610) moiety. The reaction equilibrium can often be shifted by using an excess of the reacting amine or by removing the displaced dimethylamine from the reaction mixture.

Controlled Synthesis of Multi-Substituted Ferrocene Architectures

This compound is a cornerstone in the synthesis of complex, multi-substituted ferrocene architectures, primarily due to the directing effect of the dimethylaminomethyl group. nih.gov This group facilitates the selective functionalization of the ferrocene core, particularly at the adjacent ortho-position on the same cyclopentadienyl ring.

A primary method for achieving this is through Directed ortho-Metalation (DoM) . The nitrogen atom's lone pair of electrons coordinates to a metalating agent, typically an organolithium reagent like n-butyllithium, directing the deprotonation and subsequent lithiation to the C2 position of the cyclopentadienyl ring. nih.gov This ortho-lithiated intermediate is a powerful nucleophile that can react with a wide range of electrophiles to introduce a second, different substituent onto the ring, leading to 1,2-disubstituted ferrocenes. nih.gov This process is fundamental for creating planar chiral ferrocene ligands, which are crucial in asymmetric catalysis. nih.gov

This strategy has been successfully employed to create a variety of multi-substituted ferrocene derivatives. For example, the reaction of the ortho-lithiated species with dimethyldichlorosilane leads to the formation of bis[dimethyl(aminomethyl)ferrocenyl]dimethylsilane, a dimeric ferrocene structure bridged by a silicon atom. nih.gov

The versatility of this compound extends to the synthesis of 1,1'-disubstituted derivatives as well. While some syntheses build the molecule from already disubstituted precursors like 1,1'-dibromoferrocene, an alternative pathway utilizes this compound derivatives. nih.gov For instance, 1-(N,N-dimethylaminomethyl)-1′-(diphenylphosphanyl)ferrocene, a hybrid P,N-donor ligand, can be prepared through the lithiation of 1-bromo-1′-(diphenylphosphanyl)ferrocene and subsequent reaction with an aminomethylating agent. nih.gov

Furthermore, the aminomethyl group itself can serve as a backbone for constructing more elaborate structures, such as unsymmetrical pincer-type proligands, which are valuable in coordination chemistry and catalysis. nih.gov The controlled, stepwise introduction of substituents, enabled by the directing capabilities of the dimethylaminomethyl group, allows for the precise engineering of ferrocene-based molecules with tailored electronic and steric properties.

Structural Elucidation and Spectroscopic Characterization of N,n Dimethylaminomethylferrocene Compounds

X-ray Crystallographic Analysis of N,N-Dimethylaminomethylferrocene and its Derivatives

X-ray crystallography provides definitive proof of the molecular structure of crystalline solids, offering precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

This compound crystallizes in the form of orange needles from n-pentane at 243 K. nih.gov The crystal structure reveals a monoclinic (P2₁/n) symmetry. nih.gov Key structural features include an aminomethyl side chain oriented above its attached cyclopentadienyl (B1206354) (Cp) ring. nih.gov The two Cp rings are in an eclipsed conformation, with a dihedral angle of 1.53 (15)° between their mean planes. nih.gov There are no significant irregularities observed in the bond lengths or angles. nih.gov

The crystal packing is primarily governed by van der Waals forces, with H···H contacts accounting for the largest portion of intermolecular interactions. nih.gov Hirshfeld surface analysis indicates that these H···H contacts make up 83.9% of the interactions, while C···H/H···C contacts contribute 13.2%, and N···H/H···N interactions account for a minor 2.9%. nih.gov

Derivatives of this compound have also been characterized using X-ray diffraction. For instance, the meso-compound of bis[dimethyl(aminomethyl)ferrocenyl]dimethylsilane has been structurally analyzed. nih.gov Furthermore, the synthesis of enantiomerically pure (Rp,Rp)-bis[2-[(dimethylamino)methyl]ferrocenyl]dimethylsilane from the lithiated derivative of this compound has been reported, with its crystal structure confirming the retention of chirality. nih.gov

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₃H₁₇FeN |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Value not available in search results |

| b (Å) | Value not available in search results |

| c (Å) | Value not available in search results |

| α (°) | 90 |

| β (°) | Value not available in search results |

| γ (°) | 90 |

| Volume (ų) | Value not available in search results |

| Z | 4 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies (e.g., ¹H, ¹³C, ¹⁵N NMR, 2D NMR techniques)

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound and its derivatives, ¹H and ¹³C NMR are routinely used for characterization.

¹H NMR: The ¹H NMR spectrum of this compound shows characteristic signals for the protons on the cyclopentadienyl rings and the dimethylaminomethyl substituent. In C₆D₆, the signals appear at δ = 0.81 [s, 6H; N(CH₃)₂], with other proton signals corresponding to the Cp rings. nih.gov In CDCl₃, the spectrum of a related derivative, (±)-1-formyl-2-dimethylaminomethyl-ferrocene, shows signals at δ 10.11 (s, 1H, -CHO), 4.80 (m, 1H, Cp), 4.64 (m, 1H, Cp), 4.58 (m, 1H, Cp), 4.24 (s, 5H, Cp'), 3.86 (d, J=16 Hz, -CH₂aN), 3.39 (d, J=16 Hz, -CH₂bN), and 2.24 (s, 6H, (-CH₃)₂). rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For (±)-1-formyl-2-dimethylaminomethyl-ferrocene in CDCl₃, the signals are observed at δ 193.6 (-CHO), 86.3 (Cq-Cp), 74.8 (CH-Cp), 72.0 (CH-Cp), 71.1 (CH-Cp), 70.5 (CH-Cp'), 68.7 (-CH₂O-), and 58.3 (-OCH₃). rsc.org The chemical shifts are reported relative to residual CHCl₃ (δc=77.00 ppm). rsc.org

¹⁵N NMR and 2D NMR: While specific ¹⁵N NMR data for the parent compound was not found in the search results, this technique can provide valuable information about the electronic environment of the nitrogen atom. 2D NMR techniques, such as COSY and HSQC, would be instrumental in assigning the proton and carbon signals unambiguously, especially for more complex derivatives.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives in CDCl₃

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| (±)-1-formyl-2-dimethylaminomethyl-ferrocene | 10.11 (-CHO), 4.80, 4.64, 4.58 (Cp-H), 4.24 (Cp'-H), 3.86, 3.39 (-CH₂N), 2.24 (N(CH₃)₂) | 193.6 (-CHO), 86.3 (Cq-Cp), 74.8, 72.0, 71.1 (CH-Cp), 70.5 (Cp'), 68.7 (-CH₂O-), 58.3 (-OCH₃) |

| (E)-Ethyl-2-methyl-3-[2-(N,N-dimethylaminomethylferrocenyl)]acrylate | 7.04 (s, 1H), 4.47 (s, 1H), 4.42 (t, 1H), 4.29 (q, 2H), 4.12 (s, 5H), 3.65 (d, 1H), 3.52 (d, 1H), 2.24 (s, 6H), 2.04 (s, 3H), 1.37 (t, 3H) | 168.61, 135.99, 125.06, 79.29, 77.29, 72.55, 69.90, 60.61, 56.59, 44.16, 14.79 |

Vibrational Spectroscopy for Bonding Mode Analysis (Infrared, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to probe the vibrational modes of molecules, providing insights into bonding and functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of the cyclopentadienyl rings and the dimethylaminomethyl group. chemicalbook.comspectrabase.com The analysis of the IR spectrum can help in understanding the bonding between the iron atom and the Cp rings. The spectra for ferrocene (B1249389) derivatives are often complex, but specific bands can be assigned to ring-metal stretching and ring-mode vibrations.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. While specific Raman data for this compound was not detailed in the search results, it is a valuable tool for studying the vibrational modes of such organometallic compounds. chemicalbook.com

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of ferrocene and its derivatives is characterized by several absorption bands. For a series of 3-ferrocenylphenylimine Schiff base derivatives, three major absorption ranges were observed: 259-300 nm, 300-440 nm, and 441-466 nm. up.ac.za These absorptions are related to the electronic transitions within the ferrocenyl moiety and the attached chromophores. up.ac.za The energy of the lowest unoccupied molecular orbital (LUMO) can be estimated from the onset of the absorption spectra. up.ac.za

Mass Spectrometric Investigations (EI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electron Ionization Mass Spectrometry (EI-MS) is a common method for the analysis of volatile and thermally stable compounds like this compound. ontosight.ainih.gov

The EI-MS of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (243.13 g/mol ). nist.govsigmaaldrich.com In addition to the molecular ion, fragmentation patterns observed in the mass spectrum can provide valuable structural information. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule and its fragments with high accuracy. rsc.org For example, in the characterization of a derivative, HRMS (ESI+) was used to identify ions such as [M+Na]⁺ and [2M+Na]⁺. rsc.org

Table 3: Summary of Spectroscopic Data for this compound

| Spectroscopic Technique | Key Findings |

| X-ray Crystallography | Monoclinic crystal system, eclipsed conformation of Cp rings. |

| ¹H NMR | Characteristic signals for Cp and dimethylaminomethyl protons. |

| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule. |

| IR Spectroscopy | Absorption bands for Cp ring and substituent vibrations. |

| UV-Vis Spectroscopy | Electronic transitions in the UV and visible regions. |

| Mass Spectrometry | Molecular ion peak confirming the molecular weight. |

N,n Dimethylaminomethylferrocene As a Ligand in Coordination Chemistry

Design and Synthesis of N,N-Dimethylaminomethylferrocene-Based Ligands

The synthesis of this compound itself is typically achieved through the aminomethylation of ferrocene (B1249389). acs.org A common method involves the reaction of ferrocene with formaldehyde (B43269) and dimethylamine (B145610). wikipedia.org Another established procedure utilizes bis(dimethylamino)methane and phosphoric acid in acetic acid. orgsyn.org This foundational compound serves as a crucial starting material for the creation of more complex and tailored ligands. wikipedia.orgnih.gov

This compound can function directly as a monodentate amine ligand. In this capacity, the nitrogen atom of the dimethylamino group coordinates to a metal center. This simple coordination mode is fundamental and has been observed in various complexes. For instance, it can act as an amine ligand in the synthesis of pentacarbonyl{[(dimethylamino)methyl]ferrocene}tungsten complex. sigmaaldrich.comsigmaaldrich.com The amine substituent in these ligands has been shown to be a potent activating group for the oxidation of the ferrocene core. researchgate.net

The this compound framework is an excellent platform for the design of bidentate and multidentate ligands. Through ortho-lithiation of the ferrocene core, other donor groups can be introduced adjacent to the aminomethyl substituent, creating chelating ligands. mdpi.com This strategy has been successfully employed to synthesize unsymmetrical pincer-type proligands, which are of significant interest for their applications in catalysis. nih.gov

A notable example is the synthesis of 1-(N,N-Dimethylaminomethyl)-1′-(diphenylphosphanyl)ferrocene, a hybrid P,N-bidentate ligand. researchgate.net This is achieved by the lithiation of 1-bromo-1′-(diphenylphosphanyl)ferrocene followed by a reaction with Eschenmoser's salt. researchgate.net Such ligands can coordinate to metal centers through both the phosphorus and nitrogen atoms, offering unique electronic and steric properties.

The following table summarizes some examples of bidentate ligands derived from this compound:

| Ligand Name | Donor Atoms | Metal Complexes Formed |

| 1-(N,N-Dimethylaminomethyl)-1′-(diphenylphosphanyl)ferrocene | P, N | Au(I), Pd(II) |

| N,N-bis(1,3-diisopropyl-4,5-dimethylimidazolin-2-ylidene)-1,1-ferrocenediamine | N, N | Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) |

A significant area of research has been the development of chiral ligands based on this compound. The planar chirality of the ferrocene unit, combined with central or axial chirality introduced through modifications, leads to a diverse range of chiral ligand architectures. nih.govmdpi.comresearchgate.net These chiral ligands are highly valuable in asymmetric catalysis. researchgate.netwikipedia.org

The synthesis of planar chiral 1,2-disubstituted ferrocenes often starts from this compound. nih.gov The ortho-directing effect of the dimethylaminomethyl group facilitates the stereoselective introduction of a second substituent. For example, enantioselective synthesis of planar chiral ferrocenes has been achieved via palladium-catalyzed direct coupling with arylboronic acids. wikipedia.org The resulting chiral phosphine-amine ligands have been successfully applied in various catalytic reactions.

Coordination Chemistry with Transition Metals

The diverse ligand architectures derived from this compound enable a rich coordination chemistry with a wide array of transition metals. wikipedia.orgwikipedia.orgresearchgate.net The nature of the resulting complexes, including their geometry and electronic properties, is highly dependent on both the ligand design and the specific transition metal involved.

While the coordination chemistry of this compound-based ligands with late transition metals is more extensively studied, there are examples of their complexation with early transition metals. These interactions are of interest for polymerization and other catalytic transformations. The specific structures and reactivity of these complexes are an active area of investigation.

This compound and its derivatives readily form complexes with Group VI metal carbonyls, such as those of tungsten (W) and molybdenum (Mo). In these complexes, the ferrocenyl ligand typically coordinates to the metal center through its nitrogen or other introduced donor atoms, displacing one or more carbonyl ligands.

For instance, the reaction of this compound with tungsten hexacarbonyl (W(CO)₆) can yield the pentacarbonyl{[(dimethylamino)methyl]ferrocene}tungsten complex, where the ferrocenyl amine acts as a monodentate ligand. sigmaaldrich.comsigmaaldrich.com Similarly, reactions with molybdenum carbonyls can lead to the formation of analogous complexes. nih.gov The thermal reaction of Mo(CO)₆ with a Schiff base derived from 4,5-dimethyl-1,2-phenylenediamine and pyridine-2-carboxaldehyde has been shown to produce various molybdenum complexes. nih.gov

The following table provides examples of complexes formed with Group VI metal carbonyls:

| Ligand | Metal Carbonyl | Resulting Complex |

| This compound | W(CO)₆ | Pentacarbonyl{[(dimethylamino)methyl]ferrocene}tungsten |

| Schiff base (DMPA) | Mo(CO)₆ | Mo₂(O)₆(DMPA)₂, Mo₂(O)₂(CO)₂(DMPA)₂(Tu)₂ |

Coordination with Late Transition Metals (e.g., Pd, Pt, Cu, Ag)

The dimethylamino group in this compound provides a coordination site for various late transition metals, leading to the formation of stable complexes. researchgate.net The nature of the resulting complexes, including their stoichiometry and geometry, is influenced by factors such as the metal-to-ligand ratio and the specific metal ion involved. researchgate.net

Palladium (Pd):

With palladium(II), this compound can form different types of complexes depending on the reaction conditions. For instance, the reaction of 1-(N,N-Dimethylaminomethyl)-1′-(diphenylphosphanyl)ferrocene with [PdCl₂(cod)] (where cod is cycloocta-1,5-diene) in a 2:1 ligand-to-metal ratio yields the bis(phosphane) complex trans-[PdCl₂(1-κP)₂]. researchgate.net In this complex, the ligand coordinates to the palladium center through the phosphorus atom of the diphenylphosphanyl group, while the dimethylaminomethyl group remains uncoordinated. researchgate.net However, when a 1:1 ligand-to-metal ratio is used, a ligand-bridged dimeric complex, [(μ-1)PdCl₂]₂, is formed. researchgate.net

Platinum (Pt):

Platinum(II) complexes featuring ferrocene-derived ligands have also been synthesized and characterized. For example, platinum(II) phosphonate (B1237965) complexes have been prepared by reacting cis-[PtCl₂(PPh₃)₂] with ferrocene-derived phosphonic acids in the presence of silver(I) oxide. researchgate.net These complexes exhibit interesting structural features, including four-membered Pt-O-P-O rings. researchgate.net

Copper (Cu):

The coordination chemistry of this compound derivatives with copper has been explored, leading to the formation of various complexes. For example, a series of heteroleptic copper(II) complexes with 2′-hydroxy-4-(dimethylamino)chalcone and various aromatic diamine ligands have been synthesized and characterized. nih.gov In these complexes, the copper(II) ion is coordinated by the chalcone (B49325) ligand and the diamine ligand. nih.gov The reaction of a bisamidinate ferrocene ligand with copper chloride results in the formation of a trinuclear copper complex. nih.govacs.org

Silver (Ag):

Silver(I) complexes of ferrocene-based ligands have also been reported. The reaction of a bisamidinate ferrocene ligand with a silver(I) precursor containing a triphenylphosphine (B44618) co-ligand leads to the formation of a complex where the silver ion is coordinated to the nitrogen atom of the amidinate group and the phosphorus atom of the triphenylphosphine. nih.gov The resulting silver complex exhibits a bent linear coordination geometry. nih.gov

Structural and Electronic Investigations of Metal Complexes

The metal complexes of this compound and its derivatives have been extensively studied using various spectroscopic and analytical techniques to elucidate their structural and electronic properties.

Structural Investigations:

Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional structure of these complexes. For instance, the crystal structure of this compound itself reveals that the cyclopentadienyl (B1206354) rings are in an eclipsed conformation. nih.gov In its metal complexes, the coordination geometry around the metal center can vary significantly. For example, palladium(II) complexes can adopt square planar or bridged dimeric structures. researchgate.net Silver(I) complexes have been observed to have a bent linear coordination environment. nih.gov

Interactive Data Table of Selected Bond Parameters for this compound Metal Complexes

| Complex | Metal | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) |

| trans-[PdCl₂(1-κP)₂] | Pd(II) | Square Planar | Pd-P, Pd-Cl | P-Pd-P, Cl-Pd-Cl |

| [(μ-1)PdCl₂]₂ | Pd(II) | Bridged Dimer | Pd-P, Pd-Cl | P-Pd-Cl |

| [Fc(NCNDIPPAgPPh₃)₂] nih.gov | Ag(I) | Bent Linear | Ag-N, Ag-P | N-Ag-P: 153.64(6) nih.gov |

Electronic Investigations:

Nuclear Magnetic Resonance (NMR) spectroscopy is widely used to study the structure and dynamics of these complexes in solution. researchgate.netnih.gov For example, ³¹P{¹H} NMR spectroscopy has been instrumental in characterizing palladium and silver complexes containing phosphine (B1218219) ligands, revealing details about the coordination environment of the phosphorus atoms. nih.gov

Cyclic voltammetry (CV) is another important technique for probing the electronic properties of these redox-active ferrocene-based complexes. wikipedia.org The reversible one-electron oxidation of the ferrocene moiety to the ferrocenium (B1229745) ion is a characteristic feature that can be observed by CV. wikipedia.org This redox behavior is influenced by the nature of the substituents on the cyclopentadienyl rings and the coordination of metal ions.

Interactive Data Table of Spectroscopic and Electrochemical Data for this compound and its Complexes

| Compound/Complex | Technique | Key Observations | Reference |

| This compound | ¹H NMR | Characteristic signals for the Cp rings and the dimethylaminomethyl group. | chemicalbook.com |

| [Fc(NCNDIPPAgPPh₃)₂] | ³¹P{¹H} NMR | δ = 15.7 ppm (two doublets due to coupling with ¹⁰⁷Ag and ¹⁰⁹Ag). | nih.gov |

| Ferrocene | Cyclic Voltammetry | Reversible one-electron oxidation at ~0.4 V vs. SCE. | wikipedia.org |

Catalytic Applications and Mechanistic Investigations of N,n Dimethylaminomethylferrocene Systems

N,N-Dimethylaminomethylferrocene-Derived Catalysts in Asymmetric Transformations

This compound, often referred to as Ugi's amine after its development by Ivar Ugi, is a cornerstone in the synthesis of planar chiral ferrocene (B1249389) derivatives. researchgate.net The dimethylamino group can direct ortho-lithiation, allowing for the introduction of a second substituent at the adjacent position on the cyclopentadienyl (B1206354) ring. This directed metalation is a key step in creating a wide array of chiral ligands with applications in various asymmetric catalytic reactions. arkat-usa.org These ligands, which often combine planar chirality from the ferrocene backbone with central chirality, have proven to be highly effective in transition-metal-catalyzed reactions. researchgate.net

Enantioselective Mannich Reactions

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-amino carbonyl compounds, which are important building blocks in organic synthesis. nih.govnih.gov The development of catalytic and enantioselective versions of this reaction has been a significant area of research. While Mannich conditions can be used to synthesize this compound itself, the application of its derivatives as catalysts in enantioselective Mannich reactions is an area of ongoing exploration. rsc.org

The use of chiral metal complexes to catalyze enantioselective Mannich reactions is a well-established strategy. nih.govchemrxiv.org For instance, copper(II) complexes with chiral ligands have been shown to be effective in promoting the reaction between β-keto acids and cyclic aldimines. libretexts.org Although specific data on the use of this compound-derived ligands in this particular reaction is not extensively documented in the reviewed literature, the general success of chiral ferrocene-based ligands in asymmetric catalysis suggests their potential in this transformation. The modular nature of ligands derived from Ugi's amine allows for the fine-tuning of steric and electronic properties, which could be leveraged to achieve high enantioselectivity in Mannich-type reactions. nih.gov

Asymmetric Cross-Coupling Reactions (e.g., Suzuki, Kumada)

Chiral ligands derived from this compound have demonstrated significant success in palladium- and nickel-catalyzed asymmetric cross-coupling reactions, such as the Suzuki-Miyaura and Kumada couplings. These reactions are powerful tools for the construction of chiral biaryl compounds and other stereogenic centers.

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, has been a key focus. figshare.com Chiral phosphine (B1218219) ligands derived from this compound have been employed to induce asymmetry in these reactions, leading to products with high enantiomeric excess (ee). The modular synthesis of these ligands allows for systematic tuning to optimize reactivity and selectivity for specific substrates. libretexts.org

| Ligand/Catalyst System | Substrates | Yield (%) | ee (%) | Reference |

| Pd(OAc)₂ / KenPhos | o-halobenzamides and naphthylboronic acids | 80-92 | 88-94 | nih.gov |

| Ni(COD)₂ / N-Bn-Xiao-Phos | Aryl bromides and arylboronic acids | High | >99 | libretexts.org |

| Chiral Phosphine-Triazine Ligand / Pd | rac-1,3-diphenylprop-2-en-1-yl pivalate (B1233124) and dimethyl malonate | Good | 90 | mdpi.com |

| Pd / InAm-phos (L1) | Sterically hindered (hetero)aryl chlorides | Excellent | - | mit.edu |

The Kumada coupling, which utilizes a Grignard reagent as the nucleophile, is another important C-C bond-forming reaction where chiral ferrocenyl ligands have been applied. Nickel-catalyzed asymmetric Kumada reactions of alkyl electrophiles, for instance, have been developed to produce α-arylketones with good yields and high enantioselectivities at low temperatures. unl.eduresearchgate.net

| Catalyst System | Substrates | Temperature (°C) | Yield (%) | ee (%) | Reference |

| Ni/bis(oxazoline) | α-bromoketones and aryl Grignard reagents | -40 to -60 | Good | High | unl.eduresearchgate.net |

Other Asymmetric Catalytic Processes

The versatility of this compound-derived ligands extends to a range of other asymmetric catalytic transformations, including allylic alkylations and hydroborations.

Asymmetric Allylic Alkylation (AAA) : Palladium-catalyzed AAA is a powerful method for the enantioselective formation of C-C and C-N bonds. Chiral ferrocenyl ligands, including P,N- and N,S-bidentate ligands derived from Ugi's amine, have been successfully employed in this reaction, affording products with high yields and enantioselectivities. researchgate.netrsc.orgmdpi.com The steric and electronic properties of these ligands can be tuned to control the regioselectivity and enantioselectivity of the alkylation.

| Ligand/Catalyst System | Substrates | Yield (%) | ee (%) | Reference |

| Pd / Chiral P,N-ferrocenyl ligands | 1,3-diphenylallylic systems | Good | up to 94 | mdpi.com |

| Pd / Chiral iminophosphine ligands | 1,3-diphenyl-2-propen-1-yl acetate (B1210297) and dimethyl malonate | Good | up to 97 | researchgate.net |

Asymmetric Hydroboration : The rhodium-catalyzed asymmetric hydroboration of olefins is a valuable method for the synthesis of chiral alcohols and amines. Chiral phosphine ligands derived from ferrocenes have been utilized in these reactions to achieve high levels of enantioselectivity. nih.gov While specific examples with ligands directly derived from this compound are part of the broader class of successful ferrocene-based ligands, the principles of ligand design and catalyst performance are applicable.

Role of Ferrocenium (B1229745) Cations in Catalysis

The oxidized form of ferrocene, the ferrocenium cation, exhibits distinct chemical properties that have been harnessed in catalysis. The generation of this 17-electron species from the stable 18-electron ferrocene introduces Lewis acidity and opens up unique catalytic pathways.

Lewis Acidity and Cationic Activation Mechanisms

Ferrocenium salts, such as ferrocenium tetrafluoroborate (B81430) (FcBF₄), can function as effective Lewis acid catalysts. unl.edursc.org The Lewis acidity arises from the electron deficiency at the iron center in the ferrocenium ion. This property allows it to activate substrates by coordinating to Lewis basic sites, such as carbonyl oxygen or epoxide oxygen atoms. This activation facilitates nucleophilic attack and can promote a variety of chemical transformations. The catalytic utility of ferrocenium-based Lewis acids has been demonstrated in reactions where they can be generated in situ or used as pre-formed salts. nih.gov The development of planar-chiral ferrocene-based borenium cations further highlights the potential for creating highly Lewis acidic and enantioselective catalysts. nih.gov

Catalytic Activity in Ring-Opening Reactions

A notable application of the Lewis acidity of ferrocenium cations is in the catalysis of ring-opening reactions of epoxides. Ferrocenium tetrafluoroborate has been shown to be an efficient catalyst for the alcoholysis and aminolysis of a wide range of epoxides under mild conditions. unl.edursc.org The reaction proceeds with high regioselectivity, where the outcome depends on the nature of the epoxide substituent. For aromatic epoxides, nucleophilic attack occurs at the internal carbon, while for aliphatic epoxides, the terminal carbon is attacked. rsc.org

| Epoxide Substrate | Nucleophile | Catalyst | Yield (%) | Reference |

| Styrene oxide | Methanol | Fe(Cp)₂BF₄ | Excellent | rsc.org |

| Cyclohexene oxide | Various alcohols | Cu(BF₄)₂ (another Lewis acid example) | Good to excellent | nih.gov |

| 1,2-Epoxyhexane | Methanol | Fe(Cp)₂BF₄ | Excellent | rsc.org |

| 1,2-Epoxydodecane | Methanol | Fe(Cp)₂BF₄ | Excellent | rsc.org |

The catalytic cycle is believed to involve the coordination of the ferrocenium cation to the epoxide oxygen, which polarizes the C-O bond and makes the epoxide more susceptible to nucleophilic attack. This demonstrates a practical application of the Lewis acidic nature of the ferrocenium species in promoting synthetically useful transformations.

Mechanistic Insights into this compound-Catalyzed Reactions

The utility of this compound in catalysis is primarily as a precursor for the synthesis of more complex and often chiral ligands. The mechanistic understanding of its role is, therefore, centered on the reactions used to modify it and how the resulting ferrocenyl ligands influence subsequent catalytic cycles.

A cornerstone of the reactivity of this compound is the Directed ortho-Metalation (DoM) effect . nih.gov The dimethylamino group, with its lone pair of electrons on the nitrogen atom, acts as a directed metalation group. This functionality facilitates the selective deprotonation and subsequent lithiation of the cyclopentadienyl (Cp) ring at the position immediately adjacent (ortho) to the substituent. nih.gov This regioselective lithiation is a critical step, providing a synthetically valuable intermediate, (S p)-[2-(dimethylaminomethyl)ferrocenyl]lithium. nih.gov

This lithiated species is a powerful nucleophile, enabling the introduction of a wide array of electrophiles to create planar chiral 1,2-disubstituted ferrocenes. nih.gov The configuration of the lithium intermediate is typically retained during these substitution reactions, preserving the chirality. nih.gov These disubstituted derivatives are the direct precursors to catalytically active ligands. For instance, they have been used to synthesize this compound-backboned unsymmetrical pincer-type proligands, which are valuable for creating transition-metal catalysts for various organic transformations. nih.gov

Modern computational methods have been employed to elucidate the mechanistic pathways of reactions involving these systems. Quantum-chemical calculations have been successfully used to describe the mechanistic course and explain the high stereoselectivity observed in the synthesis of silicon-stereogenic methoxy (B1213986) silanes, which utilize a planar chiral ferrocene backbone derived from this compound. nih.gov

The amine functionality itself can be further modified. It can be quaternized, for example, by reaction with methyl iodide to form this compound methiodide. wikipedia.orgorgsyn.org This transformation opens up access to a different class of derivatives and ligands. wikipedia.org

The fundamental reactivity of the ferrocene core also plays a role. In general, electrophilic attack on a ferrocene system can proceed via initial coordination to the iron center before rearrangement to a Wheland-type intermediate on the Cp ring. wikipedia.org However, the directing effect of the dimethylaminomethyl group in reactions like lithiation is the dominant and more synthetically useful pathway for creating specific catalytic structures. nih.gov

The following table summarizes key research findings regarding the mechanistic aspects of this compound's role in catalysis.

| Mechanistic Feature | Description | Significance in Catalysis | Key Research Findings |

| Directed ortho-Metalation (DoM) | The dimethylamino group directs lithiation to the adjacent position on the Cp ring. nih.gov | Enables the regioselective synthesis of 1,2-disubstituted ferrocenes, which are crucial ligand precursors. nih.gov | The free electron pair on the nitrogen atom facilitates preferential lithiation at the ortho-position. nih.gov |

| Chirality Transfer | The chirality of the lithiated intermediate is preserved during subsequent substitution reactions. nih.gov | Allows for the synthesis of enantiomerically pure planar chiral ligands for asymmetric catalysis. nih.gov | The synthesis of (R p,R p)-bis{2-[(dimethylamino)methyl]ferrocenyl}dimethylsilane from the lithiated derivative proceeds with retention of configuration. nih.gov |

| Ligand Synthesis | The 1,2-disubstituted ferrocenes serve as backbones for complex ligands. | Creates tailored ligands, such as pincer-type proligands, for specific transition-metal catalyzed reactions. nih.gov | This compound-backboned unsymmetrical pincer-type proligands have been synthesized for use in transition-metal complexes. nih.gov |

| Computational Analysis | Quantum-chemical calculations are used to model reaction pathways. | Provides a detailed understanding of reaction mechanisms and the origins of stereoselectivity. nih.gov | The mechanistic course of asymmetric synthesis of silicon-stereogenic methoxy silanes has been described using quantum-chemical calculations. nih.gov |

| Amine Quaternization | The dimethylamino group can be quaternized to form a quaternary ammonium (B1175870) salt. wikipedia.orgorgsyn.org | Provides access to a different class of derivatives and ligands for catalytic applications. wikipedia.org | The reaction of the amine with methyl iodide yields this compound methiodide. orgsyn.org |

Applications in Materials Science Involving N,n Dimethylaminomethylferrocene

Utilization as Precursors for Thin Film Deposition

N,N-Dimethylaminomethylferrocene has been identified as a valuable precursor for the deposition of thin films, particularly for creating iron-containing layers through processes like Atomic Layer Deposition (ALD). sigmaaldrich.comsigmaaldrich.com ALD is a sophisticated thin film deposition technique that allows for the growth of uniform, conformal films with atomic-level precision, which is crucial for many high-end technological applications. aalto.fi

The suitability of this compound as a precursor stems from its volatility and thermal stability, allowing it to be transported in the gas phase to a substrate surface without premature decomposition. dtic.mil In the ALD process, the precursor is introduced into a reaction chamber in sequential, self-limiting pulses, reacting with a co-reactant on the substrate to build up a film layer by layer. This compound is specifically noted for its utility in preparing iron oxide and magnesium-doped iron oxide films. sigmaaldrich.comsigmaaldrich.com Such films have significant applications in electronics and magnetic storage media.

The general principle of using organometallic precursors in deposition techniques like ALD or Chemical Vapor Deposition (CVD) involves the controlled thermal decomposition of the precursor to deposit the desired material onto a substrate. dtic.mil The choice of precursor is critical, as its chemical properties dictate the quality, purity, and characteristics of the resulting thin film. nih.gov The ferrocene (B1249389) moiety in this compound provides the iron source, while the organic ligands are designed to be volatile and to leave behind minimal carbon contamination upon decomposition.

| Deposition Technique | Precursor | Resulting Film | Key Findings/Applications | Source |

|---|---|---|---|---|

| Atomic Layer Deposition (ALD) | This compound | Iron Oxide (Fe₂O₃) | Serves as a precursor for the controlled deposition of iron oxide thin films. | sigmaaldrich.comsigmaaldrich.com |

| Atomic Layer Deposition (ALD) | This compound | Magnesium-doped Iron Oxide | Used as a precursor to create doped iron oxide films, potentially for magnetic or electronic applications. | sigmaaldrich.comsigmaaldrich.com |

Synthesis of Ferrocene-Containing Polymers and Advanced Materials

The presence of the reactive aminomethyl group makes this compound a key starting material for synthesizing a variety of ferrocene-containing polymers. oup.com These polymers are of significant interest due to their unique combination of properties, including redox activity, thermal stability, and potential for magnetic or photothermal applications. researchgate.netmdpi.com

One direct application involves the polycondensation of this compound. Research has demonstrated that this compound can undergo co-condensation with ferrocene in the presence of a ZnCl₂/HCl catalyst system. oup.com This reaction yields soluble and partially fusible polymers with number-average molecular weights in the range of 500–4000. oup.com The resulting polymers feature a structure with recurring ferrocenylene and methylene (B1212753) groups, with substitution primarily occurring on the same cyclopentadienyl (B1206354) ring (homoannular substitution). oup.com

Furthermore, this compound serves as a precursor for the synthesis of more complex polymer architectures, such as block copolymers. In one synthetic route, it is converted into ferrocenemethanol, which is then acylated with methacryloyl chloride to produce the monomer ferrocenylmethyl methacrylate (B99206) (FMMA). dtu.dk This monomer can then be polymerized, for example, via anionic polymerization, to create well-defined block copolymers like poly(methyl methacrylate)-b-poly(ferrocenylmethyl methacrylate) (PMMA-b-PFMMA). dtu.dk These materials can be processed into thin films which, upon plasma etching, can form iron oxide (Fe₂O₃) nanostructures on the surface, a property highly desirable in fields like solar energy conversion. dtu.dk

The incorporation of the ferrocene unit into polymer backbones leads to materials with enhanced electronic properties and stability, making them valuable for developing advanced electronic materials, sensors, and catalysts. chemimpex.com

| Polymerization Method | Reactants | Resulting Polymer | Key Characteristics/Findings | Source |

|---|---|---|---|---|

| Polycondensation | This compound and Ferrocene | Poly(ferrocenylene-methylene) | Soluble, partially fusible polymers with Mn of 500-4000. Recurring ferrocenylene and methylene groups. | oup.com |

| Multi-step synthesis followed by Anionic Polymerization | This compound (as a precursor for the monomer) | Poly(ferrocenylmethyl methacrylate) [PFMMA] block copolymers (e.g., PMMA-b-PFMMA) | Well-defined products (PDI = 1.02-1.04). Can form nanostructured thin films with potential for creating Fe₂O₃ nanodots. | dtu.dk |

Theoretical and Computational Studies of N,n Dimethylaminomethylferrocene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for modeling the electronic structure of metal-containing compounds, including ferrocene (B1249389) and its derivatives. arxiv.org DFT calculations provide a quantum mechanical description of the electron density in a molecule, from which various properties can be derived. youtube.com

Electronic Structure:

DFT studies reveal the distribution of electrons and the nature of chemical bonds within N,N-Dimethylaminomethylferrocene. Key findings from DFT calculations include:

Molecular Orbitals: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial for understanding the molecule's reactivity. The HOMO is typically localized on the ferrocene moiety, specifically the iron atom and the cyclopentadienyl (B1206354) rings, indicating that this is the region most susceptible to electrophilic attack. The LUMO, conversely, represents the region most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity.

Charge Distribution: DFT calculations can map the electrostatic potential surface, highlighting regions of positive and negative charge. In this compound, the nitrogen atom of the dimethylamino group is a site of negative charge, making it a potential protonation or coordination site. The iron center also carries a partial positive charge.

Bonding Analysis: The nature of the iron-cyclopentadienyl (Fe-Cp) bond is a central aspect of ferrocene chemistry. DFT calculations confirm the "sandwich" structure, where the iron atom is coordinated to the π-systems of the two cyclopentadienyl rings. wikipedia.org These calculations can also quantify the degree of covalent and ionic character in these bonds. aps.org

Reactivity:

DFT calculations provide valuable insights into the reactivity of this compound.

Reaction Mechanisms: DFT can be used to model reaction pathways, identifying transition states and intermediates. This allows for a detailed understanding of how reactions, such as electrophilic substitution on the cyclopentadienyl rings or reactions at the dimethylamino group, occur.

Predicting Reaction Sites: The calculated electronic properties, such as the Fukui function or local softness, can predict the most likely sites for nucleophilic and electrophilic attack. For this compound, the unsubstituted cyclopentadienyl ring and the substituted ring are both potential sites for electrophilic substitution, and DFT can help to rationalize the observed regioselectivity.

Below is a table summarizing key electronic properties of this compound that can be obtained from DFT calculations.

| Property | Description | Typical Insights from DFT |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | Relates to the molecule's chemical stability and electronic excitation energy. A smaller gap suggests higher reactivity. |

| Mulliken Atomic Charges | Distribution of electron density among the atoms. | Identifies electron-rich and electron-poor centers, predicting sites for electrostatic interactions and chemical reactions. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Provides information about the molecule's solubility in polar solvents and its intermolecular interactions. |

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interaction of a small molecule, like this compound, with a larger biological macromolecule, such as a protein or DNA. nih.govissaasphil.org These methods are particularly valuable in drug discovery and for understanding the biological activity of organometallic compounds. mdpi.com

Molecular Docking:

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.com The process involves:

Preparation of Structures: The three-dimensional structures of both this compound and the target macromolecule are required.

Sampling of Conformations: The algorithm explores various possible binding poses of the ligand within the active site of the receptor.

Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity, typically expressed in kcal/mol. A more negative score generally indicates a more favorable binding interaction.

For this compound, docking studies could be used to investigate its potential as an inhibitor of specific enzymes or as a DNA-intercalating agent. The results would provide a binding score and a detailed view of the interactions, such as hydrogen bonds and hydrophobic interactions, between the ferrocene derivative and the biological target.

Molecular Dynamics Simulations:

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior and stability of the ligand-receptor complex over time. issaasphil.org MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the complex behaves in a simulated physiological environment. nih.gov

Key insights from MD simulations of a this compound-protein complex include:

Stability of the Complex: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, one can assess the stability of the binding pose predicted by docking.

Interaction Analysis: MD simulations allow for the analysis of the persistence of key interactions, such as hydrogen bonds, throughout the simulation.

Conformational Changes: These simulations can reveal if the binding of this compound induces any conformational changes in the target protein, which can be crucial for its function.

The following table illustrates the type of data generated from molecular docking and MD simulations.

| Technique | Parameter | Description | Significance |

| Molecular Docking | Binding Affinity (kcal/mol) | The estimated free energy of binding between the ligand and the receptor. | A lower (more negative) value suggests a stronger binding interaction. |

| Hydrogen Bonds | The number and type of hydrogen bonds formed between the ligand and the receptor. | Key for specificity and stability of the complex. | |

| Hydrophobic Interactions | Non-polar interactions between the ligand and receptor. | Important for the overall stability of the complex. | |

| Molecular Dynamics | Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of the simulated structure and a reference structure. | Indicates the stability of the complex over time. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues in a protein. | Identifies flexible regions of the protein that may be involved in ligand binding. | |

| Binding Free Energy (MM-PBSA/GBSA) | A more accurate estimation of the binding affinity calculated from the MD trajectory. | Provides a more refined measure of the strength of the ligand-receptor interaction. |

Quantum-Chemical Calculations for Reaction Pathway and Transition State Analysis

Quantum-chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. nih.govresearchgate.net These methods go beyond static pictures of molecules to map out the entire energy landscape of a reaction, from reactants to products. researchgate.net

Reaction Pathway Analysis:

A chemical reaction proceeds along a specific path on the potential energy surface (PES). Quantum-chemical calculations can trace this path, known as the intrinsic reaction coordinate (IRC), which connects the reactants, transition state, and products. nih.gov This analysis provides a step-by-step view of how bonds are broken and formed during a reaction.

Transition State Analysis:

The transition state (TS) is the highest energy point along the reaction pathway and represents the bottleneck of the reaction. nih.gov Locating and characterizing the TS is a central goal of mechanistic studies.

Transition State Searching: Various algorithms, such as the quasi-Newton method, are employed to find the geometry of the transition state. researchgate.net

Vibrational Analysis: Once a candidate TS structure is found, a vibrational frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. All other vibrational frequencies are real.

Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Ea). This value is crucial for determining the reaction rate. A lower activation energy corresponds to a faster reaction.

For this compound, these calculations can be applied to various reactions, such as its synthesis via the Mannich reaction, or its subsequent derivatization. wikipedia.org For example, in the lithiation of this compound followed by reaction with an electrophile, quantum-chemical calculations could be used to:

Determine the most favorable site of lithiation (on the substituted or unsubstituted ring).

Calculate the activation energy for the reaction with the electrophile.

Investigate the stereochemistry of the reaction.

The data below summarizes the key outputs from reaction pathway and transition state analysis.

| Calculation | Output | Description | Significance |

| Intrinsic Reaction Coordinate (IRC) | Reaction Path | The minimum energy path connecting reactants, transition state, and products on the potential energy surface. | Provides a detailed visualization of the reaction mechanism. |

| Transition State (TS) Search | TS Geometry | The three-dimensional arrangement of atoms at the highest energy point of the reaction pathway. | Defines the structure of the activated complex. |

| Vibrational Frequency Calculation | Imaginary Frequency | A negative vibrational frequency that corresponds to the motion along the reaction coordinate. | Confirms that the located structure is a true transition state. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | Determines the rate of the reaction; a lower Ea means a faster reaction. | |

| Reaction Energy (ΔEr) | The energy difference between the products and the reactants. | Indicates whether the reaction is exothermic (negative ΔEr) or endothermic (positive ΔEr). |

Future Perspectives and Emerging Research Directions

Development of Novel N,N-Dimethylaminomethylferrocene-Based Scaffolds for Enhanced Reactivity

The inherent reactivity of this compound, particularly the directing effect of the dimethylamino group in ortho-lithiation, makes it an ideal starting point for constructing sophisticated molecular architectures. nih.gov Future research is intensely focused on leveraging this property to design and synthesize novel ligand scaffolds with unprecedented reactivity and selectivity.

A significant area of development is the synthesis of complex pincer ligands. These are chelating agents that bind tightly to a central metal atom through three points of attachment, often leading to highly stable and active catalysts. Starting from this compound, researchers can introduce a variety of phosphine (B1218219), amine, or other coordinating groups at the adjacent positions on the cyclopentadienyl (B1206354) ring, creating a diverse library of PCP, NCN, and other pincer-type ligands. nih.gov The rigid and well-defined coordination geometry imposed by these scaffolds is crucial for controlling the outcome of catalytic reactions.

Furthermore, the generation of planar chiral ferrocene (B1249389) derivatives from this compound is a key strategy for asymmetric catalysis. nih.govwikipedia.org By creating a chiral environment around a metal center, these ligands can direct a reaction to produce one enantiomer of a chiral product over the other, a critical requirement in the pharmaceutical industry.

Table 1: Examples of Novel Scaffolds Derived from this compound

| Scaffold Type | Description | Potential Application |

| Pincer Ligands (e.g., PCP, NCN) | Tridentate ligands that enforce a specific geometry on a metal center. | Homogeneous catalysis, C-H activation. |

| Planar Chiral Ligands | Asymmetrically substituted ferrocene derivatives that create a chiral pocket. | Asymmetric synthesis, production of enantiopure compounds. |

| Multi-ferrocene Systems | Molecules containing multiple ferrocene units linked together. | Redox-active materials, molecular wires. |

Exploration of New Catalytic Transformations and Sustainable Methodologies

The development of novel scaffolds is intrinsically linked to their application in catalysis. Derivatives of this compound are at the forefront of exploring new catalytic reactions and promoting more sustainable chemical manufacturing. The use of catalysts based on iron, a cheap and abundant metal, is a significant move away from the reliance on expensive and rare precious metals like palladium, rhodium, and iridium.

Catalysts derived from this compound have shown significant promise in a range of important organic reactions. For instance, ferrocene-based phosphine ligands are highly effective in cross-coupling reactions such as the Suzuki-Miyaura and Heck-Mizoroki reactions, which are fundamental methods for constructing complex organic molecules.

The push for sustainability also involves developing catalytic cycles that are more efficient, operate under milder conditions, and generate less waste. The tunability of ferrocene-based ligands allows for the fine-tuning of catalyst performance to meet these goals. Researchers are actively exploring their use in a wider range of transformations, including hydrogenations, C-H functionalization, and polymerization reactions, aiming to provide greener alternatives to existing industrial processes.

Integration of this compound Derivatives into Advanced Functional Materials

The unique electronic properties of the ferrocene unit, particularly its stable and reversible redox behavior (Fe²⁺/Fe³⁺), make its derivatives, including those from this compound, prime candidates for the creation of advanced functional materials. wikipedia.org

One of the most promising areas is the development of redox-responsive materials. Polymers and supramolecular assemblies incorporating ferrocene moieties can change their properties, such as solubility, shape, or binding affinity, in response to an electrical stimulus or chemical oxidants/reductants. This has led to the design of "smart" materials for a variety of applications:

Drug Delivery Systems: Ferrocene-containing polymers can be formulated into nanocarriers, such as micelles or polymersomes, that encapsulate drugs. researchgate.netnih.govnih.gov The ferrocene units can act as a trigger; for example, the local environment of a tumor, which is often more oxidizing, can trigger the disassembly of the nanocarrier and release the drug payload. researchgate.netnih.gov

Sensors and Biosensors: The electrochemical signal of ferrocene is highly sensitive to its local environment. This has been exploited to create sensors for the detection of various analytes. wikipedia.org For instance, a ferrocene-mediated enzyme electrode was one of the early and successful applications in the amperometric determination of glucose. wikipedia.org

Redox-Switchable Materials: The ability to switch between the neutral ferrocene and the charged ferrocenium (B1229745) state can be used to control the assembly and disassembly of supramolecular structures. nih.gov This has potential applications in molecular electronics and stimuli-responsive gels.

Interdisciplinary Research Collaborations with this compound Chemistry

The future of this compound chemistry lies in its integration with other scientific disciplines. The complexity and potential of its derivatives necessitate a collaborative approach, bridging organometallic chemistry with materials science, polymer chemistry, biochemistry, and medicine.

A prime example of this synergy is in the field of medicinal chemistry. biomedpharmajournal.orgresearchgate.net The incorporation of a ferrocene moiety into the structure of known drugs has led to the development of new therapeutic candidates with improved properties. The most notable example is Ferroquine, a ferrocene-containing analogue of the antimalarial drug chloroquine, which has shown activity against chloroquine-resistant strains of the malaria parasite and has undergone clinical trials. nih.govwikipedia.org Similarly, ferrocene derivatives are being actively investigated as anticancer and anti-HIV agents. biomedpharmajournal.orgubc.ca These endeavors require close collaboration between synthetic chemists who design and prepare the compounds and pharmacologists and biologists who evaluate their activity and mechanism of action.

In materials science, collaborations are essential for translating the unique properties of ferrocene derivatives into functional devices. Chemists are working with engineers and physicists to design and fabricate new electronic components, responsive coatings, and advanced drug delivery vehicles. nih.govmdpi.com These partnerships are crucial for addressing the challenges of device integration and performance optimization.

The continued exploration of this compound and its derivatives through these interdisciplinary avenues holds the key to unlocking new scientific frontiers and developing innovative solutions to global challenges in health, sustainability, and technology.

Q & A

Basic Research Questions